Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester
Description
Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester (methyl 4-[(ethoxycarbonyl)amino]benzoate) is a substituted benzoic acid derivative characterized by an ethoxycarbonylamino (-NHCOOEt) group at the para position and a methyl ester (-COOCH₃) at the carboxyl terminus.
Properties
CAS No. |
5255-72-1 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl 4-(ethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)12-9-6-4-8(5-7-9)10(13)15-2/h4-7H,3H2,1-2H3,(H,12,14) |
InChI Key |
ATSBYHRDASJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as nitrobenzoic acid or bromobenzoic acid.
Scientific Research Applications
Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The ethoxycarbonylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
- Ethoxycarbonylamino vs.
- Chloropyrimidinyl and Nitrobenzoyl Groups : These substituents (e.g., in and ) introduce electron-withdrawing effects, altering reactivity in electrophilic substitution reactions and enabling interactions with biological targets like enzymes .
- Hydroxyl and Sulfonamide Groups : Compounds like those in exhibit hydrogen-bonding capacity, influencing solubility and binding affinity in protein-ligand interactions .
Ester Group Impact
- Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters under physiological conditions due to lower steric hindrance, a critical factor in prodrug design .
- Bulkier Esters : Derivatives with complex ester groups (e.g., 2-(2-methylpyrrolidinyl)ethyl in ) may improve thermal stability in polymer applications .
Material Science
- Photoswitching Polymers : Azobenzene-linked benzoic esters () exhibit light-responsive behavior, useful in smart materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
